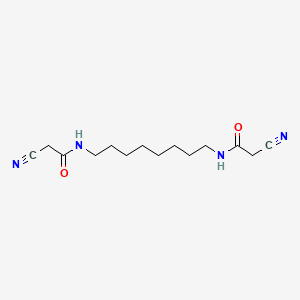![molecular formula C13H14NP B12565277 2-[Ethyl(phenyl)phosphanyl]pyridine CAS No. 192505-70-7](/img/structure/B12565277.png)
2-[Ethyl(phenyl)phosphanyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Ethyl(phenyl)phosphanyl]pyridine is an organophosphorus compound that features a pyridine ring substituted with an ethyl(phenyl)phosphanyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(phenyl)phosphanyl]pyridine typically involves the reaction of 2-bromopyridine with ethyl(phenyl)phosphine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a suitable solvent such as toluene or THF. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Ethyl(phenyl)phosphanyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[Ethyl(phenyl)phosphanyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a building block for drug development, particularly in the design of enzyme inhibitors.
Industry: The compound can be utilized in the development of new materials with specific electronic or photonic properties
Wirkmechanismus
The mechanism by which 2-[Ethyl(phenyl)phosphanyl]pyridine exerts its effects depends on its application:
Catalysis: As a ligand, it coordinates to metal centers, influencing the reactivity and selectivity of the metal catalyst.
Biological Activity: When used in drug design, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyridine: Lacks the phosphanyl group, making it less versatile in coordination chemistry.
2-(Diphenylphosphanyl)pyridine: Contains a diphenylphosphanyl group instead of an ethyl(phenyl)phosphanyl group, which can affect its steric and electronic properties.
2-(Ethyl(phenyl)phosphanyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring, leading to different reactivity and applications
Uniqueness
2-[Ethyl(phenyl)phosphanyl]pyridine is unique due to the presence of both a pyridine ring and an ethyl(phenyl)phosphanyl group, which provides a balance of electronic and steric properties. This makes it a versatile ligand in catalysis and a valuable building block in synthetic chemistry.
Eigenschaften
CAS-Nummer |
192505-70-7 |
|---|---|
Molekularformel |
C13H14NP |
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
ethyl-phenyl-pyridin-2-ylphosphane |
InChI |
InChI=1S/C13H14NP/c1-2-15(12-8-4-3-5-9-12)13-10-6-7-11-14-13/h3-11H,2H2,1H3 |
InChI-Schlüssel |
SXMHCOZYNQZTSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(C1=CC=CC=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
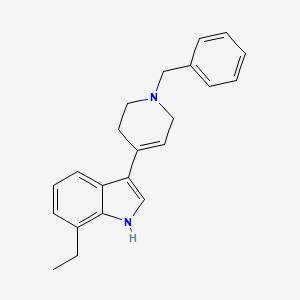

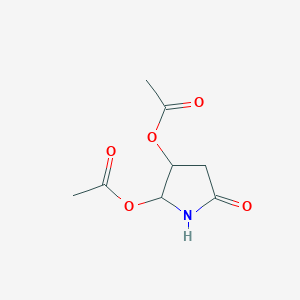
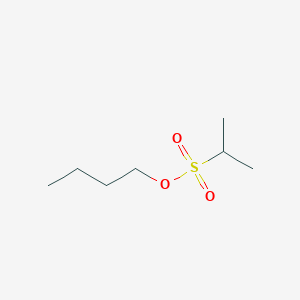
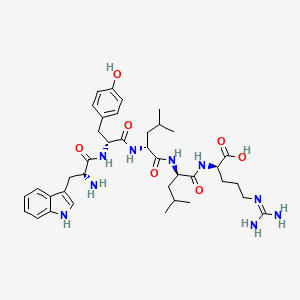
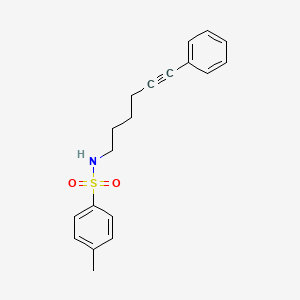
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
